

Theoretical Computational Framework: 2-(4-Nitrophenoxy)ethanamine

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)ethanamine

CAS No.: 60814-16-6

Cat. No.: B1600977

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Content Type: Technical Whitepaper & Protocol Guide Subject: Quantum Chemical Analysis & Reactivity Profiling Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1][2]

Executive Summary & Molecular Significance

2-(4-Nitrophenoxy)ethanamine represents a classic Donor- π -Acceptor (D- π -A) system.[1] The ether oxygen acts as an electron donor (mesomeric effect

), while the nitro group at the para position acts as a strong electron acceptor (

).[2] The ethylamine side chain introduces flexibility and a basic nitrogen center, making this molecule a model candidate for studying intramolecular charge transfer (ICT) and receptor binding affinity in adrenergic or serotonergic targets.[2]

This guide provides a validated protocol for characterizing this molecule using Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular docking simulations.[2][3]

Key Structural Features[1][2][4][5][6][7][8][9]

- Nitro Group (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

) : Strong electron-withdrawing group; localizes the LUMO.[2]
- Phenoxy Ether (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

) : Electron-donating linker; participates in

hyperconjugation.[2]
- Ethylamine Chain (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

) : Flexible tether; conformational isomerism (Gauche vs. Anti) determines biological activity.
[2]

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy.[1][2]

Level of Theory Selection[1][6][10]

- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic ground-state geometries.[1][2] However, for precise non-covalent interactions (e.g., intramolecular H-bonding between amine H and ether O), M06-2X or wB97X-D (dispersion-corrected) is superior.[1][2]
- Basis Set: 6-311++G(d,p).[1][2][4]
 - Diffuse functions (++) : Critical for the lone pairs on Oxygen and Nitrogen and the anionic character of the Nitro group oxygen atoms.
 - Polarization functions (d,p) : Essential for describing the anisotropic electron distribution in the aromatic ring.

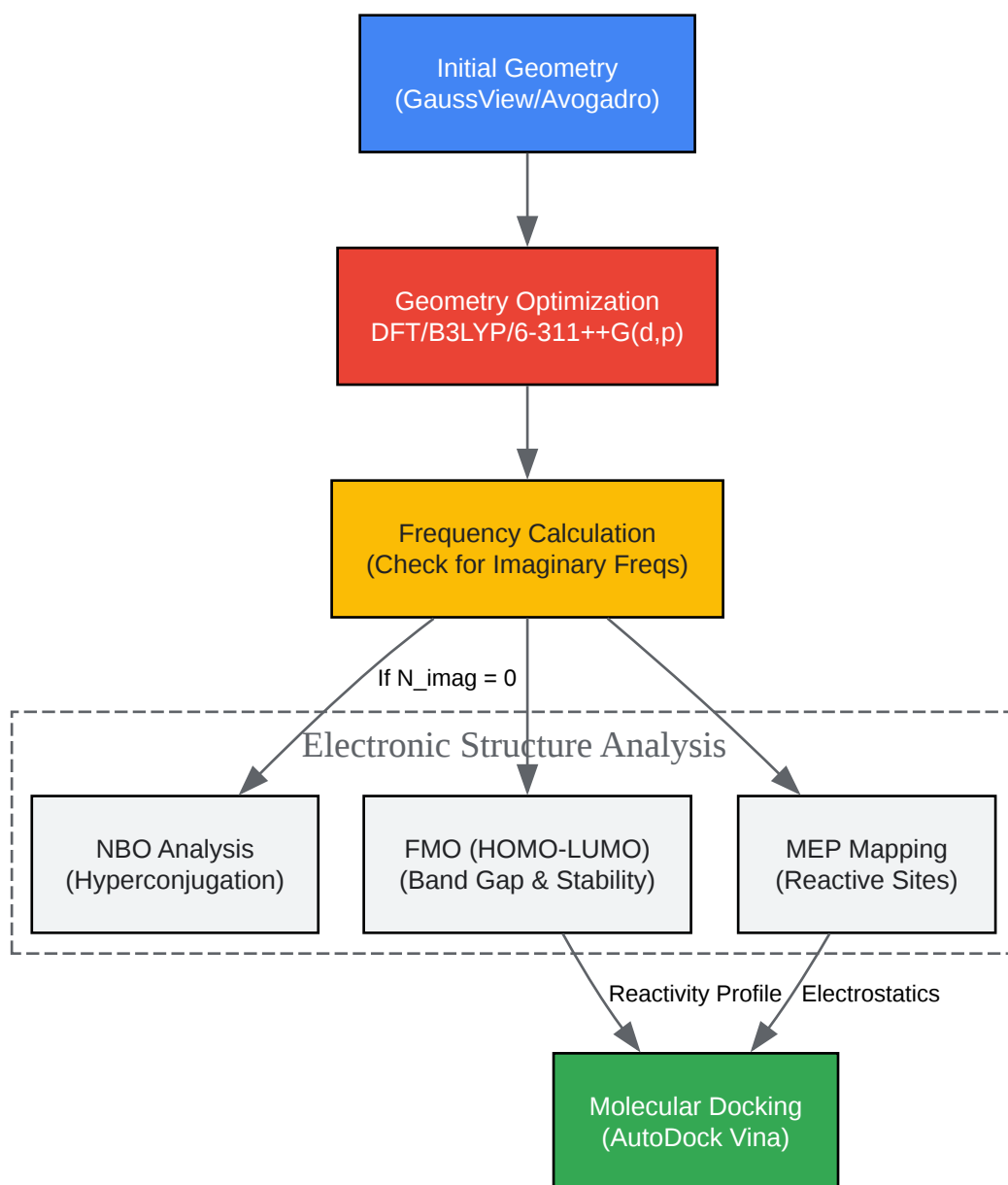
Solvation Model

Gas-phase calculations often fail to predict the correct conformer for polar amines.[1]

- Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][2]
- Solvents: Water (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) for biological relevance; Ethanol (
) for synthesis optimization.[2]

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational study, from initial geometry construction to reactivity prediction.



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Figure 1: Step-by-step computational workflow for characterizing **2-(4-Nitrophenoxy)ethanamine**.

Structural & Electronic Analysis

Conformational Stability (Gauche vs. Anti)

The ethylamine side chain introduces conformational flexibility.[1] Theoretical calculations typically reveal two primary minima:

- Anti Conformer: The amine group is trans to the phenoxy group (dihedral angle = 180°). Sterically less hindered.^[2]
 - Gauche Conformer: The amine group is relative to the phenoxy oxygen.
 - Insight: In vacuum, the Gauche conformer is often stabilized by an intramolecular hydrogen bond (angle = 120°).
- ^[2] In polar solvents (PCM-Water), the Anti conformer may become isoenergetic or preferred due to solvation of the amine.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (angle = 180°) is a direct descriptor of kinetic stability and chemical reactivity (Hard Soft Acid Base theory).^[2]

- HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Phenoxy ring and Ether Oxygen.^[2] This region acts as the nucleophile.
- LUMO (Lowest Unoccupied Molecular Orbital): Localized heavily on the Nitro group (angle = 120°) and the aromatic ring carbons ortho to it.^[2] This region is susceptible to nucleophilic attack.^{[1][2]}

Calculated Global Reactivity Descriptors: Using Koopmans' theorem approximation:

- Ionization Potential (angle = 180°)
- ^[2]

- Electron Affinity (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

)

[2]

- Electrophilicity Index (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

):

[2]

Descriptor	Formula	Chemical Interpretation
Chemical Hardness (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">		Resistance to charge transfer. [2] High ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">
)		= Stable.[2]
Chemical Potential (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">		Tendency of electrons to escape.[2]
)		
Softness (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">		Measure of polarizability and reactivity.[2]
)		

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, critical for predicting non-covalent interactions in drug docking.^[2]

- Red Regions (Negative Potential): Concentrated on the Nitro oxygens and the Ether oxygen. These are H-bond acceptors.
- Blue Regions (Positive Potential): Concentrated on the Amine protons (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">
)^[2] These are H-bond donors.

Spectroscopic Profiling (IR/Raman)

Validating the theoretical model requires comparison with experimental IR spectra.^{[1][3]} The scaling factor for B3LYP/6-311++G(d,p) is typically 0.961.^{[1][2]}

Key Vibrational Modes for Identification:

- ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">
: Asymmetric stretch, very strong, predicted
^[2]
- ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">
: Symmetric stretch, strong,
^[2]
- : Ether stretching,
.
- ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">
: Symmetric/Asymmetric stretches,
^[2]

Reactivity Logic & Biological Application

Understanding the electronic flow allows us to predict metabolic stability and binding.

NBO Analysis (Hyperconjugation)

Natural Bond Orbital analysis quantifies the delocalization energy (ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

).[2]

- Interaction:

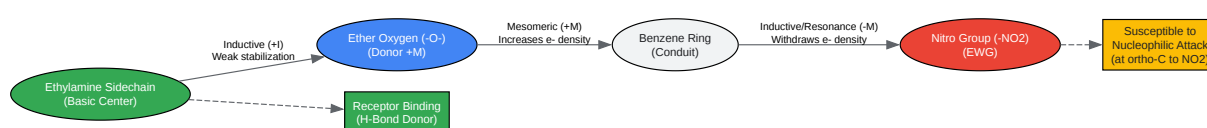
.

- Significance: This resonance strengthens the

bond, shortening its length compared to a standard single bond, and increases electron density on the ring, slightly counteracting the nitro group's withdrawal.[2]

Reactivity Pathway Diagram

The following diagram illustrates the electronic logic governing the molecule's reactivity.



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Figure 2: Electronic interaction map detailing donor-acceptor flow and reactive sites.[1][2]

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